molecular formula C17H20N2O4S2 B4633518 4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE

Cat. No.: B4633518
M. Wt: 380.5 g/mol
InChI Key: CNURDBGHVPEGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl groups and a morpholinosulfonyl phenyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the dimethyl groups and the morpholinosulfonyl phenyl group. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts like palladium or nickel, along with specific reagents depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    4,5-DIMETHYL-N-PHENYL-2-FURAMIDE: This compound shares a similar structural motif but differs in the presence of a furan ring instead of a thiophene ring.

    2-Methyl-4-(morpholinosulfonyl)phenylboronic acid: This compound has a similar morpholinosulfonyl phenyl group but differs in the presence of a boronic acid group.

Uniqueness: 4,5-DIMETHYL-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical properties and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12-11-16(24-13(12)2)17(20)18-14-3-5-15(6-4-14)25(21,22)19-7-9-23-10-8-19/h3-6,11H,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNURDBGHVPEGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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